molecular formula C21H23NO5S B2984919 3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one CAS No. 872199-95-6

3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one

Cat. No.: B2984919
CAS No.: 872199-95-6
M. Wt: 401.48
InChI Key: WDCRRUMSNZUVHJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one” would be complex due to the presence of multiple functional groups. The quinolin-4-one core is a bicyclic structure with a nitrogen atom, and the 4-tert-butylphenylsulfonyl and 6,7-dimethoxy groups would add further complexity .

Scientific Research Applications

Quinoline and Sulfonamide Derivatives in Medicinal Chemistry

Quinoline and sulfonamide derivatives have been extensively studied for their wide range of biological activities, including antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer actions. Their therapeutic potential is enhanced by incorporating the sulfonamide group into the quinoline framework, which can lead to the development of advanced therapeutic agents against various diseases. The synthesis of these derivatives is considered relatively straightforward, offering a diversity of molecules from a wide variety of amines and sulfonyl chlorides. This versatility underscores the significance of quinoline and sulfonamide derivatives in the design and synthesis of future drugs with potential antitumoral properties (Irfan et al., 2021).

Environmental Applications and Corrosion Inhibition

Quinoline derivatives have also been recognized for their anticorrosive properties. These compounds effectively prevent metallic corrosion, making them valuable in industrial applications. Their high electron density and ability to form stable chelating complexes with metal surfaces through coordination bonding position quinoline derivatives as promising materials for protecting metals from corrosion. This application is especially relevant in environments where corrosion resistance is crucial for material longevity and safety (Verma et al., 2020).

Future Directions

The future directions for research on “3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one” could include further exploration of its synthesis, investigation of its potential biological activities, and assessment of its safety and hazards. Given the pharmaceutical properties of related compounds, it could potentially be of interest in drug development .

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-6,7-dimethoxy-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-21(2,3)13-6-8-14(9-7-13)28(24,25)19-12-22-16-11-18(27-5)17(26-4)10-15(16)20(19)23/h6-12H,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCRRUMSNZUVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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